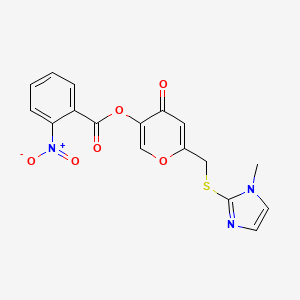
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIP-1 and is synthesized using specific chemical methods. In
科学研究应用
MIP-1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MIP-1 has been shown to have anti-inflammatory properties and has been tested as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. In agriculture, MIP-1 has been tested as a potential pesticide due to its ability to inhibit the growth of certain fungi and bacteria. In materials science, MIP-1 has been studied for its potential use in the production of sensors and other electronic devices.
作用机制
The mechanism of action of MIP-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, MIP-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, MIP-1 may be able to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
MIP-1 has been shown to have a number of biochemical and physiological effects. In animal studies, MIP-1 has been shown to reduce inflammation and pain, as well as improve motor function in animals with neurological disorders. MIP-1 has also been shown to have antioxidant properties and may be able to protect cells from oxidative stress. Additionally, MIP-1 has been shown to have antimicrobial properties and may be able to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
MIP-1 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for use in experiments. Additionally, MIP-1 has been shown to have a wide range of potential applications, making it a versatile compound for use in various fields. However, there are also limitations to the use of MIP-1 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
未来方向
There are many potential future directions for research on MIP-1. One area of interest is the development of new drugs based on MIP-1 for the treatment of inflammatory diseases and neurological disorders. Additionally, research on the use of MIP-1 in agriculture and materials science may lead to new applications in these fields. Further studies are also needed to fully understand the mechanism of action of MIP-1 and its potential side effects and toxicity. Overall, MIP-1 is a promising compound with many potential applications, and further research is needed to fully explore its potential.
合成方法
The synthesis of MIP-1 involves a multi-step process that starts with the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with 1-methyl-1H-imidazole-2-thiol to form the corresponding thioester. The final step involves the reaction of the thioester with 4-oxo-4H-pyran-3-carboxylic acid to form MIP-1. The synthesis of MIP-1 is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
属性
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-19-7-6-18-17(19)27-10-11-8-14(21)15(9-25-11)26-16(22)12-4-2-3-5-13(12)20(23)24/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOAEBWJNQIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



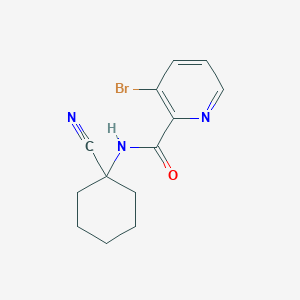
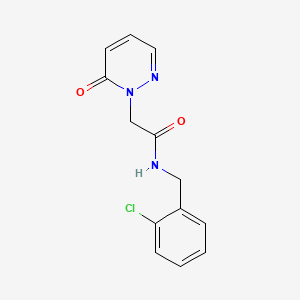
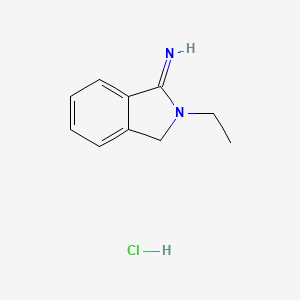
![1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2413674.png)
![2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2413676.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
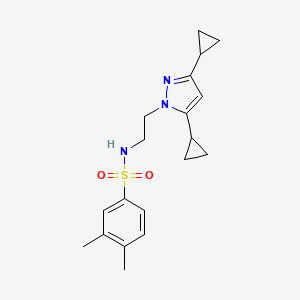
![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)